N-(1-(benzofuran-2-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds, which this molecule is a derivative of, are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Scientific Research Applications
Antimicrobial Properties
Research has explored the synthesis and characterization of benzofuran derivatives, including those similar to N-(1-(benzofuran-2-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide, and their potential antimicrobial applications. For instance, a study by Idrees et al. (2020) detailed the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and their in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Pharmacological Applications
Some benzofuran derivatives are investigated for their potential in pharmacological applications. A study by Renzulli et al. (2011) examined N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, for its disposition and metabolism in humans, highlighting its application in insomnia treatment (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Chemical Synthesis and Characterization
Studies also focus on the synthesis and characterization of benzofuran derivatives for various applications. Ma et al. (2014) reported an efficient strategy for the synthesis of multifunctionalized benzofuran-4(5H)-ones, demonstrating the versatility of benzofuran derivatives in chemical synthesis (Ma, Tu, Ning, Jiang, & Tu, 2014).
Drug Discovery and Development
Benzofuran derivatives are also significant in drug discovery and development. For example, Yi et al. (2012) explored benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are important in cancer treatment (Yi, Lee, & Oh, 2012).
Future Directions
Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research directions include exploring their potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(17-16(19)14-8-11(2)21-18-14)7-13-9-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIRNHCDBVIVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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